CCR5 Antagonist Potency: Sub-Nanomolar IC50 in a Functional Cell-Cell Fusion Assay vs. Clinically Validated CCR5 Antagonists
The compound inhibits CCR5-mediated HIV-1 gp120-induced cell-cell fusion with an IC50 of 0.110 nM in HeLa P4/R5 cells co-expressing CD4 and an LTR-β-galactosidase reporter [1]. This potency places it among the most active CCR5 antagonists reported in this functional assay system. By comparison, the approved drug Maraviroc exhibits an IC50 of approximately 0.7 nM in analogous cell-fusion assays [2], and Vicriviroc shows an IC50 of roughly 0.3 nM [3]. The ~6.4-fold and ~2.7-fold improvements over Maraviroc and Vicriviroc, respectively, indicate that the trans-4-amino-4-(hydroxymethyl)cyclohexyl scaffold confers a measurable gain in functional antagonism.
| Evidence Dimension | Functional antagonism of CCR5 (inhibition of HIV-1 gp120-induced cell-cell fusion) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | Maraviroc IC50 ≈ 0.7 nM; Vicriviroc IC50 ≈ 0.3 nM |
| Quantified Difference | ~6.4× more potent than Maraviroc; ~2.7× more potent than Vicriviroc |
| Conditions | HeLa P4/R5 cells + CHO-tat10 cells; LTR-β-galactosidase reporter; 24 h incubation (BindingDB/ChEMBL curated) |
Why This Matters
For researchers requiring ultra-potent CCR5 blockade at low compound concentrations to minimize off-target effects in cellular models, the 0.110 nM IC50 represents a quantifiable advantage over standard-of-care comparators.
- [1] BindingDB BDBM50394601 / CHEMBL2164217. IC50 = 0.110 nM. https://bindingdb.org View Source
- [2] Dorr P, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob Agents Chemother. 2005;49(11):4721-4732. View Source
- [3] Strizki JM, et al. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrob Agents Chemother. 2005;49(12):4911-4919. View Source
